molecular formula C14H27N5O3 B14803531 N-Acetyl-L-leucyl-L-argininal CAS No. 35039-75-9

N-Acetyl-L-leucyl-L-argininal

Cat. No.: B14803531
CAS No.: 35039-75-9
M. Wt: 313.40 g/mol
InChI Key: MIUUPVPBBJBRET-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylleucylargininal is a synthetic compound with the molecular formula C14H27N5O3 It is a derivative of leucine and arginine, two essential amino acids, and is characterized by the presence of an acetyl group attached to the leucine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylleucylargininal typically involves the acetylation of leucine followed by the coupling of the acetylated leucine with arginine. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of peptide bonds.

Industrial Production Methods

In an industrial setting, the production of N-Acetylleucylargininal may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetylleucylargininal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: N-Acetylleucylargininal can participate in nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Acetylleucylargininal has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.

    Biology: The compound is used in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: N-Acetylleucylargininal has potential therapeutic applications, particularly in the development of peptide-based drugs.

    Industry: It is used in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetylleucylargininal involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and the peptide backbone play crucial roles in binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-Acetylleucylargininal can be compared with other similar compounds, such as:

    N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.

    N-Acetylglucosamine: Used in the treatment of inflammatory and neurodegenerative conditions.

    N-Acetyl-L-arginine: Studied for its potential therapeutic applications in various diseases.

The uniqueness of N-Acetylleucylargininal lies in its specific combination of leucine and arginine residues, which confer distinct chemical and biological properties not found in other acetylated amino acids.

Properties

CAS No.

35039-75-9

Molecular Formula

C14H27N5O3

Molecular Weight

313.40 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C14H27N5O3/c1-9(2)7-12(18-10(3)21)13(22)19-11(8-20)5-4-6-17-14(15)16/h8-9,11-12H,4-7H2,1-3H3,(H,18,21)(H,19,22)(H4,15,16,17)/t11-,12-/m0/s1

InChI Key

MIUUPVPBBJBRET-RYUDHWBXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C

Origin of Product

United States

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